molecular formula C20H15F3N2O2 B2357657 1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide CAS No. 478065-98-4

1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide

Cat. No. B2357657
CAS RN: 478065-98-4
M. Wt: 372.347
InChI Key: HRYMMJBWGLQPHG-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides . It is an aromatic compound containing an anilide group in which the carboxamide group is substituted with a benzene ring . The molecular formula is C20H15F3N2O2 and the molecular weight is 372.347.


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with a carboxamide group . The molecular formula is C20H15F3N2O2.

Scientific Research Applications

Synthesis and Biological Evaluation

1-Benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, derivatives of 6-oxo-pyridine-3-carboxamide have shown broad-spectrum antibacterial activity, being equipotent to Ampicillin and Gentamicin against certain bacteria. Additionally, these compounds were found to be equipotent to the drug Amphotericin B against Aspergillus fumigatus (El-Sehrawi et al., 2015).

Potential Calcium-Channel Antagonist Activity

Some 1,4-dihydropyridine derivatives, such as those related to this compound, have been identified with potential calcium-channel antagonist activity. These compounds exhibit structural characteristics that suggest their capability to modulate calcium channels (Linden et al., 2011).

Luminescence Sensitization in Eu(III) Ions

Studies have explored the use of 1,6-dihydropyridine derivatives in enhancing the luminescence of Eu(III) ions. The geometric component of Eu(III) sensitization has been probed using derivatives of 1,6-dihydropyridine, revealing significant differences in luminescence quantum yield by altering the bridging unit in these compounds (D'Aléo et al., 2009).

Antimicrobial Agents

Several 1,6-dihydropyridine derivatives have been synthesized and characterized as potential antimicrobial agents. Novel compounds in this class have shown significant antimicrobial activity against various bacterial and fungal strains, indicating their potential as therapeutic agents (Desai et al., 2017).

properties

IUPAC Name

1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2/c21-20(22,23)16-7-9-17(10-8-16)24-19(27)15-6-11-18(26)25(13-15)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYMMJBWGLQPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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